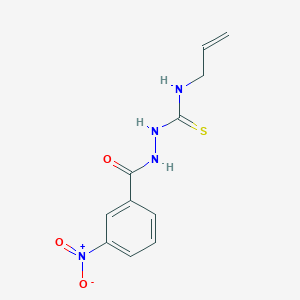

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

Description

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide (molecular formula: C₁₁H₁₂N₄O₃S; molecular weight: 280.3 g/mol) is a thiosemicarbazone derivative characterized by a 3-nitrobenzoyl group and an allyl-substituted hydrazinecarbothioamide scaffold . The nitro group at the benzoyl ring’s meta position imparts electron-withdrawing effects, influencing electronic distribution and biological interactions.

Properties

IUPAC Name |

1-[(3-nitrobenzoyl)amino]-3-prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3S/c1-2-6-12-11(19)14-13-10(16)8-4-3-5-9(7-8)15(17)18/h2-5,7H,1,6H2,(H,13,16)(H2,12,14,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUQLMAHVIIWID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide typically involves the reaction of 3-nitrobenzoyl chloride with N-allylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Condensation: The hydrazinecarbothioamide moiety can undergo condensation reactions with aldehydes or ketones to form hydrazones or thiosemicarbazones.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide has been investigated for its potential as an anticancer agent. Studies indicate that compounds with similar structures exhibit significant activity against various cancer cell lines. The compound may inhibit cancer stem cells, which are often resistant to conventional therapies. For example, it has shown promising results in preclinical models against:

- Breast Cancer

- Lung Cancer

- Colorectal Cancer

In vitro and in vivo studies have demonstrated that this compound can reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of increasing antibiotic resistance. Comparative studies have shown that derivatives of hydrazinecarbothioamide can effectively inhibit the growth of:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

The minimum inhibitory concentration values suggest that the compound may be comparable to standard antibiotics, highlighting its potential as a new antimicrobial agent .

Synthetic Chemistry Applications

This compound is not only significant for its biological applications but also for its role in synthetic organic chemistry. Its unique structure allows for:

- Versatile Reactivity : It can participate in various organic reactions, making it useful as an intermediate in the synthesis of more complex molecules.

- Formation of Heterocycles : The compound can be transformed into different heterocyclic compounds, which are valuable in pharmaceuticals.

The synthesis typically involves a multi-step process that can vary based on the desired derivatives and reaction conditions .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of this compound on several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of traditional chemotherapeutics .

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of this compound against multidrug-resistant bacterial strains. The findings showed effective inhibition at concentrations comparable to established antibiotics, suggesting its potential for inclusion in new antimicrobial therapies .

Mechanism of Action

The mechanism of action of N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The allyl group and hydrazinecarbothioamide moiety can also participate in reactions with biomolecules, contributing to the compound’s overall activity. The exact pathways and targets involved depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Ring

N-Allyl-2-(2-chlorobenzoyl)hydrazinecarbothioamide

- Structure : Substitution of the nitro group with a chloro group at the benzoyl ring’s ortho position.

- Molecular formula : C₁₁H₁₂ClN₃OS; MW: 269.75 g/mol .

- This may alter reactivity in nucleophilic environments or binding to biological targets.

N-Allyl-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide

- Structure : Replacement of nitro with three methoxy groups at the benzoyl ring’s 3,4,5-positions.

- Molecular formula : C₁₄H₁₉N₃O₄S; MW: 325.38 g/mol .

- Impact : Methoxy groups are electron-donating, increasing electron density on the aromatic ring. This could enhance π-π stacking interactions but reduce oxidative stability compared to nitro-substituted analogs.

(2E)-N-(3-Chlorophenyl)-2-(2-nitrobenzylidene)hydrazinecarbothioamide

- Structure : Incorporates a 2-nitrobenzylidene group and a 3-chlorophenyl substitution.

Variations in the Hydrazinecarbothioamide Moiety

N-Methyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide

- Structure : Methyl group instead of allyl on the hydrazine nitrogen.

- Molecular formula : C₉H₁₀N₄O₃S; MW: 254.27 g/mol .

- Impact : The smaller methyl group reduces steric bulk compared to allyl, possibly improving solubility but limiting hydrophobic interactions in biological systems.

2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl)methylidene]hydrazinecarbothioamide (C2)

Data Table: Structural and Functional Comparison

Biological Activity

N-allyl-2-(3-nitrobenzoyl)hydrazinecarbothioamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazinecarbothioamide structure, characterized by a hydrazine group (–NH–NH–) linked to a carbonyl and thioamide functional group. The compound includes an allyl group (–CH=CH_2) and a 3-nitrobenzoyl moiety, contributing to its reactivity and biological activity. The molecular formula is CHNOS.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40-50 µg/mL |

| P. aeruginosa | 40-50 µg/mL |

| S. typhi | 40-50 µg/mL |

| K. pneumoniae | 40-50 µg/mL |

The compound demonstrated comparable inhibition zones to standard antibiotics like ceftriaxone, indicating its potential as an alternative antimicrobial agent .

2. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in inhibiting cancer stem cells (CSCs). Studies have shown that the compound can significantly reduce the population of ALDH1+ CSCs in breast cancer models:

| Cell Line | ALDH1+ Cell Reduction (%) | Concentration Tested (μmol/L) |

|---|---|---|

| BT-474 | 96% | 10 |

| MDA-MB-436 | 93% | 10 |

These findings suggest that the compound may target CSCs effectively without exerting significant cytotoxic effects on differentiated cancer cells .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to apoptosis in cancer cells.

- Interaction with Enzymes : The compound's structure allows it to bind to specific enzymes involved in cancer progression, potentially inhibiting their activity.

Ongoing research aims to elucidate the specific molecular targets and pathways involved in the compound's action .

Case Studies

Several studies have evaluated the efficacy of this compound in various experimental settings:

- In Vitro Studies : In vitro assays demonstrated that treatment with the compound led to a significant decrease in cell viability among cancer cell lines, with IC values indicating substantial potency against specific types of cancer.

- Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor growth when treated with this compound, suggesting its potential for further development as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.